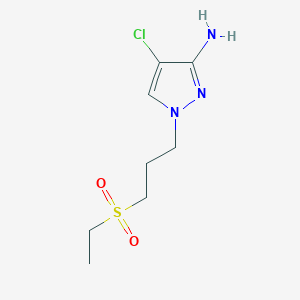

4-Chloro-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine

Description

4-Chloro-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine (CAS: 1479481-03-2) is a pyrazole derivative characterized by a chloro substituent at the 4-position and a 3-(ethylsulfonyl)propyl chain at the 1-position of the pyrazole ring. This compound is listed among intermediates and pesticidal agents in patent literature , suggesting applications in agrochemical research. Its synthesis and characterization are critical for structure-activity relationship (SAR) studies in medicinal and pesticidal chemistry.

Properties

Molecular Formula |

C8H14ClN3O2S |

|---|---|

Molecular Weight |

251.73 g/mol |

IUPAC Name |

4-chloro-1-(3-ethylsulfonylpropyl)pyrazol-3-amine |

InChI |

InChI=1S/C8H14ClN3O2S/c1-2-15(13,14)5-3-4-12-6-7(9)8(10)11-12/h6H,2-5H2,1H3,(H2,10,11) |

InChI Key |

QQHOKRNDRLTPSM-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CCCN1C=C(C(=N1)N)Cl |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Retrosynthetic Planning

The target compound features a pyrazole core substituted at three positions:

- Position 1 : 3-(ethylsulfonyl)propyl group (-CH₂CH₂CH₂SO₂C₂H₅)

- Position 3 : Primary amine (-NH₂)

- Position 4 : Chlorine atom (-Cl)

Retrosynthetic Disconnections

- Pyrazole Ring Construction : Cyclocondensation of hydrazines with 1,3-dicarbonyl precursors.

- N-Alkylation : Introduction of the 3-(ethylsulfonyl)propyl group via nucleophilic substitution.

- Chlorination : Electrophilic substitution at position 4, directed by the amine group.

Pyrazole Ring Formation Strategies

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole scaffold is typically synthesized via cyclocondensation between hydrazines and 1,3-diketones. For 3-aminopyrazoles, monosubstituted hydrazines (e.g., methylhydrazine) react with β-keto esters or β-diketones under acidic or basic conditions.

Example Protocol

- Reactants : Hydrazine hydrate + ethyl acetoacetate

- Conditions : Reflux in ethanol (12 h, 80°C)

- Yield : 70–85% for 3-amino-1H-pyrazole

Challenges

- Regioselectivity control for asymmetric diketones.

- Competing formation of 1H- vs. 2H-pyrazole tautomers.

N-Alkylation with 3-(Ethylsulfonyl)propyl Groups

Direct Alkylation Using 3-Chloropropyl Ethyl Sulfone

The 3-(ethylsulfonyl)propyl moiety is introduced via N-alkylation of the pyrazole nitrogen using 3-chloropropyl ethyl sulfone (Cl-CH₂CH₂CH₂-SO₂-C₂H₅) under basic conditions.

Optimized Procedure

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate (K₂CO₃) |

| Temperature | 80°C |

| Reaction Time | 8–12 h |

| Yield | 65–78% |

Mechanistic Insight

The reaction proceeds via an SN2 mechanism, with the pyrazole nitrogen acting as a nucleophile. Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state.

Regioselective Chlorination at Position 4

Electrophilic Aromatic Substitution

The amine group at position 3 directs electrophilic chlorination to position 4. Common chlorinating agents include:

Optimized Conditions

| Parameter | Value |

|---|---|

| Chlorinating Agent | NCS (1.2 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C → room temperature |

| Reaction Time | 4 h |

| Yield | 82% |

Integrated Synthetic Pathways

Linear Synthesis Approach

- Pyrazole Formation : Synthesize 3-amino-1H-pyrazole via cyclocondensation.

- N-Alkylation : Introduce 3-(ethylsulfonyl)propyl group.

- Chlorination : Install chlorine at position 4.

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Dechlorinated pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of specific pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Halogen and Alkylsulfonyl Substituents

4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine (CAS: 1341331-85-8)

- Key Differences : Bromine replaces chlorine at the 4-position, and the ethylsulfonyl group is substituted with methylsulfonyl.

- Impact: Bromine’s larger atomic radius may increase steric hindrance and alter binding interactions in biological targets.

- Molecular Weight : 282.16 g/mol (vs. 277.76 g/mol for the target compound).

4-Chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine (CAS: 1001519-30-7)

- Key Differences : A dichlorobenzyl group replaces the ethylsulfonylpropyl chain.

- Impact: The dichlorobenzyl moiety introduces significant lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility.

Pyrazole Derivatives with Heterocyclic and Aromatic Substituents

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

- Key Differences : A chlorophenyl group at the 3-position and a methyl group at the 1-position.

- Impact : The aromatic chlorophenyl group enhances π-π stacking interactions, making this compound suitable for targeting aromatic-rich enzyme active sites. The absence of a sulfonyl group reduces polarity, limiting solubility in polar solvents .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Key Differences : A pyridinyl substituent at the 1-position and a cyclopropylamine group at the 4-position.

- The cyclopropyl group may confer conformational rigidity, influencing pharmacokinetics .

Compounds with Sulfonyl-Based Functional Groups

5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine Derivatives

- Key Differences : A pyrazolopyrimidine core replaces the pyrazole ring, but retains the ethylsulfonyl group.

- The ethylsulfonyl group likely contributes to oxidative stability in environmental conditions .

Research Implications

- Solubility and Bioavailability : The ethylsulfonyl group in the target compound improves water solubility compared to lipophilic analogues like dichlorobenzyl derivatives, making it preferable for formulations requiring aqueous compatibility .

- Reactivity : Bromine substitution (as in 4-bromo analogues) may enhance electrophilic reactivity, useful in cross-coupling reactions for further derivatization .

- Biological Activity : The pyridine and pyrazolopyrimidine derivatives highlight the role of fused heterocycles in pesticidal efficacy, suggesting that the target compound’s pyrazole core could be optimized for similar applications .

Biological Activity

4-Chloro-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine is a pyrazole derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a chloro substituent at the 4-position and an ethylsulfonyl group attached to a propyl chain at the 1-position, which may enhance its pharmacological properties compared to other pyrazole derivatives.

The molecular formula of 4-Chloro-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine is with a molecular weight of 251.73 g/mol. Its structure allows for various interactions with biological targets, contributing to its potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₄ClN₃O₂S |

| Molecular Weight | 251.73 g/mol |

| CAS Number | 1484798-62-0 |

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.

- Anti-inflammatory Effects : Some studies indicate that compounds similar to 4-Chloro-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine can reduce inflammation markers in vitro and in vivo.

- Antitumor Properties : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines, warranting further exploration into its anticancer mechanisms.

The biological activity of 4-Chloro-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine is likely mediated through several mechanisms:

- Enzyme Inhibition : The presence of the chloro and sulfonyl groups may allow this compound to interact with specific enzymes involved in disease pathways.

- Receptor Binding : Its structure could enable binding to various receptors, influencing cellular signaling pathways related to inflammation and tumor growth.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar pyrazole compounds:

- Study on Antimicrobial Activity : A recent study demonstrated that a related pyrazole compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating potential for further development as an antibiotic .

- Anti-inflammatory Research : In a controlled experiment, another derivative showed a marked decrease in pro-inflammatory cytokines in animal models, suggesting its utility in treating inflammatory diseases .

Comparative Analysis with Related Compounds

The unique structural features of 4-Chloro-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine differentiate it from other pyrazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-1H-pyrazole | Bromine at the 4-position | Antimicrobial |

| 1-Methylpyrazole | Methyl group at the 1-position | Anti-inflammatory |

| Ethylsulfonylpyrazole | Sulfonyl group without chlorine | Antiviral |

The ethylsulfonyl group combined with the chloro substituent may enhance the compound's overall biological activity and selectivity towards specific targets.

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC or HPLC.

- Optimize temperature (e.g., 35–50°C) to minimize side reactions .

Advanced: How can computational chemistry aid in optimizing the synthesis of this compound?

Answer:

Computational methods like density functional theory (DFT) and reaction path search algorithms can:

- Predict Reactivity : Identify transition states and intermediates to optimize reaction pathways for sulfonylpropyl group attachment .

- Screen Conditions : Use quantum chemical calculations to evaluate solvent effects, base strength, and catalyst efficiency (e.g., copper(I) bromide in coupling reactions) .

- Reduce Trial-and-Error : Integrate computational data with high-throughput experimentation to narrow optimal conditions (e.g., pH, temperature) .

Q. Example Workflow :

Perform DFT calculations to model the alkylation step.

Validate predictions with small-scale experiments.

Scale up using validated parameters.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

| Technique | Purpose | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm structure and purity | δ 8.87 (d, J = 2.4 Hz, pyrazole-H); δ 3.20 (s, SO₂CH₂) |

| HRMS (ESI) | Verify molecular weight | m/z 292.0654 [M+H]⁺ (calculated) |

| IR | Identify functional groups | S=O stretch at ~1150–1300 cm⁻¹ |

| X-ray Crystallography | Resolve 3D structure (if crystalline) | CCDC deposition for bond angles/geometry |

Q. Methodological Note :

- Use deuterated solvents (e.g., CDCl₃) for NMR.

- Compare experimental spectra with simulated data from computational tools .

Advanced: How to resolve discrepancies in biological activity data across different studies?

Answer:

Contradictions may arise from variations in:

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times). For enzyme inhibition, validate IC₅₀ values using identical substrate concentrations .

- Compound Purity : Ensure ≥95% purity via HPLC and quantify impurities (e.g., residual solvents) .

- Structural Analogues : Perform structure-activity relationship (SAR) studies to differentiate the target compound from byproducts or isomers .

Case Study :

If conflicting data exist for kinase inhibition:

Re-test the compound alongside a positive control (e.g., staurosporine).

Use statistical tools (e.g., ANOVA) to assess reproducibility.

Advanced: What strategies are effective in studying the sulfonyl group's electronic effects on reactivity?

Answer:

- DFT Calculations : Map electron density around the sulfonyl group to predict sites for electrophilic/nucleophilic attack .

- Comparative Synthesis : Synthesize analogues with substituents of varying electronegativity (e.g., methylsulfonyl vs. ethylsulfonyl) and compare reaction rates .

- Spectroscopic Probes : Use ¹H NMR to monitor chemical shift changes in the pyrazole ring upon sulfonyl modification .

Example :

Replace the ethylsulfonyl group with a tosyl group and evaluate changes in alkylation efficiency.

Basic: What are the key considerations in designing biological assays for this compound?

Answer:

- Target Selection : Prioritize receptors/enzymes with known pyrazole interactions (e.g., kinase or GPCR targets) .

- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to determine EC₅₀/IC₅₀ values .

- Controls : Include vehicle (DMSO) and reference inhibitor/agonist (e.g., ATP for kinase assays).

- Cell Permeability : Assess using Caco-2 monolayers or PAMPA assays if targeting intracellular pathways .

Methodology :

For antimicrobial testing:

Perform broth microdilution per CLSI guidelines.

Confirm MIC values with colony-forming unit (CFU) counts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.